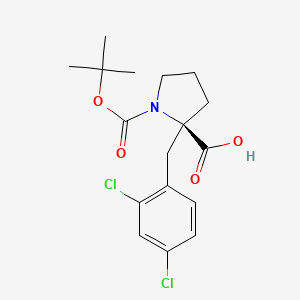

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAALXHRKJFITN-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375971 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-44-4 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key step in the synthesis is the alkylation of a pyrrolidine-2-carboxylic acid derivative at the 2-position with a 2,4-dichlorobenzyl group. This is commonly achieved by:

- Activation of the hydroxyl or amino group with a strong base such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide or lithium alkoxide.

- Reaction with an alkylating reagent, such as 2,4-dichlorobenzyl chloride, in the presence of a phase transfer catalyst (e.g., quaternary ammonium salts or polyethylene glycol) to facilitate the substitution reaction.

This method allows for direct alkylation but may lead to racemization if the carboxyl group at the 2-position is chiral and unprotected. To avoid racemization, protecting groups and controlled reaction conditions are employed.

Protection and Deprotection Steps

- The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like tertiary butanol or dichloromethane.

- The reaction is typically carried out at room temperature (around 25°C) overnight to ensure complete protection.

- After reaction completion, the solvent is evaporated, and the product is purified by column chromatography, yielding the Boc-protected intermediate in high yield (e.g., 91.9%).

Catalytic Hydrogenation and Stereochemical Control

- Catalytic hydrogenation of double bonds in intermediates can be used to obtain cis isomers of pyrrolidine derivatives.

- When starting from a single enantiomer of a chiral compound, catalytic hydrogenation under mild conditions can preserve stereochemistry, avoiding racemization.

- This step is crucial for maintaining the (R)-configuration in the final product.

Use of Organolithium Reagents for Enolate Formation

- Organolithium reagents such as n-butyllithium or lithium diisopropylamide (LDA) are used to generate enolates from protected amino acid esters at low temperatures (-78°C).

- Subsequent reaction with electrophiles like formic pivalic anhydride or formic acetic anhydride introduces functional groups at the 4-position of the pyrrolidine ring.

- The reaction mixture is then quenched with acetic acid and water, extracted, and purified to afford intermediates with high stereochemical purity and yields ranging from 75% to 90%.

Final Deprotection and Purification

- The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at low temperature (5°C) followed by stirring at room temperature for several hours.

- The reaction mixture is then concentrated, extracted with organic solvents, and purified by column chromatography to yield the final (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid with high purity and yield.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol | 25°C, overnight | 91.9 | High yield, mild conditions |

| Alkylation | Strong base (NaH, nBuLi), 2,4-dichlorobenzyl chloride, phase transfer catalyst | -78°C to RT | Variable | Direct alkylation may cause racemization |

| Catalytic Hydrogenation | Hydrogen gas, catalyst | Mild conditions | High | Preserves stereochemistry |

| Enolate Formation & Acylation | nBuLi or LDA, formic pivalic/acetic anhydride, THF | -78°C | 75-90 | Controlled low temperature reaction |

| Boc Deprotection | TFA in dichloromethane | 5°C to 25°C | High | Efficient removal of protecting group |

- The described methods emphasize mild reaction conditions, use of inexpensive raw materials, and simple operations, which collectively reduce production costs.

- The stereochemical integrity of the (R)-enantiomer is maintained by careful control of reaction conditions, especially during alkylation and hydrogenation steps.

- The use of phase transfer catalysts enhances reaction efficiency in alkylation steps.

- The synthetic route allows for the preparation of cis isomers selectively, which is significant for biological activity.

- Purification by column chromatography ensures high purity of the final compound suitable for further applications.

The preparation of this compound involves a multi-step synthetic approach combining protection, stereoselective alkylation, catalytic hydrogenation, and deprotection. The methods are well-established, employing strong bases, organolithium reagents, and phase transfer catalysts under controlled temperatures to achieve high yields and stereochemical purity. These protocols are supported by detailed experimental data and offer practical advantages for scalable synthesis in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its tert-butoxycarbonyl (BOC) protecting group is commonly used to protect amines during peptide synthesis, allowing for selective reactions without interference from amino groups .

Case Study:

A study demonstrated the successful use of (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid in synthesizing cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. The BOC group was removed under mild acidic conditions, facilitating the formation of the desired peptide structure .

Organic Synthesis

2.1 Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules, particularly those targeting neurological conditions. Its structure allows for modifications that enhance pharmacological properties while maintaining stability .

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Cyclic derivatives of pyrrolidine | 85 |

| Alkylation | Modified proline derivatives | 90 |

| Deprotection | Free amino acids from BOC derivatives | 95 |

Case Study:

Research highlighted its role in developing inhibitors for specific protein targets involved in neurodegenerative diseases. The compound's ability to form stable interactions with target proteins was evidenced through binding affinity studies .

Pharmaceutical Development

3.1 Drug Formulation

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) in drug formulations aimed at treating various conditions, including cancer and inflammation. Its unique structure allows it to interact effectively with biological targets, enhancing therapeutic efficacy .

Case Study:

A clinical trial evaluated a formulation containing this compound as a part of a combination therapy for cancer treatment. Results indicated improved patient outcomes compared to standard treatments, showcasing its potential as an effective therapeutic agent .

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- The 2,4-dichloro substitution in the target compound amplifies electron-withdrawing effects, which may improve binding to hydrophobic pockets in target proteins .

- Stereochemistry : The (R)-configuration at the pyrrolidine ring in the target compound contrasts with the (2S,4R) diastereomer in . Such stereochemical differences can drastically alter binding modes; for example, mismatched configurations may reduce affinity for chiral biological targets .

- Positional Isomerism : Trifluoromethyl at the 3-position () versus 2,4-dichloro substitution (target compound) demonstrates how substituent placement affects steric hindrance and electronic interactions. The 2,4-dichloro arrangement may optimize π-π stacking in aromatic binding sites .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as a pyrrolidine derivative, is notable for its potential biological activities. This compound exhibits structural features that suggest a variety of pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and a dichlorobenzyl substituent, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 364.26 g/mol |

| Molecular Formula | C17H21Cl2NO4 |

| CAS Number | 135042-12-5 |

| Purity | >96% (GC) |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrrolidine derivatives are known to exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Studies have demonstrated that similar pyrrolidine compounds possess antibacterial and antifungal properties. The presence of halogen substituents (like the dichlorobenzyl group) can enhance these activities by increasing lipophilicity and improving membrane penetration .

- Anti-inflammatory Effects : Pyrrolidine derivatives have been investigated for their anti-inflammatory potential. The structural modifications in this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes .

Case Studies

- Antimicrobial Studies : A study investigating the antimicrobial efficacy of pyrrolidine derivatives found that compounds with similar structures exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The dichlorobenzyl moiety was particularly noted for enhancing activity against gram-positive bacteria .

- Anti-inflammatory Activity : In vitro studies indicated that pyrrolidine derivatives could inhibit the production of nitric oxide in macrophages, suggesting a potential mechanism for their anti-inflammatory effects. This aligns with findings from related compounds that showed similar inhibition profiles against inflammatory mediators .

- Pharmacokinetic Properties : The pharmacokinetic profile of this compound has yet to be fully characterized; however, related compounds have shown favorable absorption and distribution characteristics due to their lipophilic nature .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS data, the compound is classified for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers must use:

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Multi-step synthesis often involves palladium-catalyzed cross-coupling and Boc-protection strategies. For example:

- Step 1 : Coupling of pyrrolidine precursors with 2,4-dichlorobenzyl halides using Pd(OAc)₂ and XPhos ligand in tert-butanol at 40–100°C under inert atmosphere.

- Step 2 : Boc-protection via reaction with di-tert-butyl dicarbonate in the presence of cesium carbonate .

Typical yields range from 70–85%, with purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized to confirm its stereochemical purity?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (e.g., (R)-configuration confirmed by single-crystal analysis) .

- Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to assess enantiomeric excess (>98% purity) .

- NMR : Key signals include the tert-butyl group (δ 1.4 ppm in H NMR) and carboxylic acid proton (δ 12.1 ppm, broad) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as the compound is hygroscopic .

Advanced Research Questions

Q. How can low yields in the final coupling step of the synthesis be addressed?

- Methodological Answer : Low yields often arise from incomplete deprotection or side reactions. Optimize by:

- Catalyst Screening : Test alternative ligands (e.g., SPhos instead of XPhos) to enhance coupling efficiency.

- Temperature Control : Maintain strict temperature ranges (e.g., 80–90°C) to avoid Boc-group degradation.

- Workup Adjustments : Use acidic aqueous washes (pH 4–5) to remove unreacted starting materials .

Q. How to resolve contradictions in reported toxicity data across different SDS sources?

- Methodological Answer : Discrepancies (e.g., Category 2 vs. Category 3 eye irritation) may stem from batch-specific impurities or testing protocols. To reconcile:

Q. What formulation challenges arise in preparing this compound for in vivo studies, and how are they mitigated?

- Methodological Answer : The compound’s poor aqueous solubility necessitates:

- Vehicle Optimization : Use 10% DMSO + 5% Tween 80 in saline, sonicated for 30 minutes to achieve homogeneity.

- Dose Calibration : Adjust for animal weight (e.g., 250 μL/25 g mouse) with a 10% excess to account for pipetting losses .

Q. What advanced techniques are used to analyze its metabolic stability in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.